N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a nitro group at the 5th position and dimethylamine at the N,N positions. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under specific conditions. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the benzothiazole ring . Another approach involves the use of microwave irradiation to accelerate the condensation reaction between 2-aminothiophenol and aromatic aldehydes .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties. For example, reduction of the nitro group can yield amino-substituted benzothiazoles, which may have enhanced antimicrobial or anticancer activities .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and proteins involved in disease pathways, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 5-nitro-1,2-benzothiazol-3-amine .
Uniqueness
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and dimethylamine moiety enhances its reactivity and potential as a therapeutic agent compared to other benzothiazole derivatives .
Eigenschaften
CAS-Nummer |
88465-34-3 |
---|---|
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
N,N-dimethyl-5-nitro-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-11(2)7-4-9-6(5-10-15-9)3-8(7)12(13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
AGQKCVDQZNTICF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C2C=NSC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.